molecular formula C6H9ClN4 B2655403 2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine CAS No. 823796-56-1

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Cat. No.: B2655403
CAS No.: 823796-56-1
M. Wt: 172.62
InChI Key: FJYXMCFAKOVVCH-UHFFFAOYSA-N
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Description

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a pyrimidine derivative with the molecular formula C6H9ClN4. This compound is known for its role as a key building block in organic synthesis, particularly for creating diverse heterocyclic compounds with potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine typically involves the selective substitution of the chlorine atom at position 4 of 2,4,5-trichloropyrimidine with a dimethylamino group. This reaction is carried out using dimethylamine as the reagent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.

Scientific Research Applications

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors The exact pathways and targets can vary depending on the specific application and context of use

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-dimethylpyrimidine: A related compound with similar structural features.

    5-Chloro-N4,N4-dimethylpyrimidine-4,6-diamine: Another pyrimidine derivative with comparable properties.

Uniqueness

2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of both chlorine and dimethylamino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXMCFAKOVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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